Rothindin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c23-7-17-19(25)20(26)21(27)22(32-17)31-11-2-3-12-15(6-11)28-8-13(18(12)24)10-1-4-14-16(5-10)30-9-29-14/h1-6,8,17,19-23,25-27H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWACEFYEIOPAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rothindin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63347-43-3 | |
| Record name | Rothindin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Rothindin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Isolation Strategies for Rothindin
Isolation and Purification Protocols from Botanical Sources
The isolation of Rothindin from plant materials typically involves a series of steps, starting with extraction of the target compound and other constituents from the plant matrix, followed by various chromatographic techniques for separation and purification. ontosight.aiwur.nllongdom.org
Extraction Techniques for this compound from Natural Plant Species
The initial step in obtaining this compound from botanical sources involves extracting the compound from the plant material. This process aims to solubilize this compound and other phytochemicals from the plant matrix. researchgate.nete3s-conferences.org The choice of extraction method and solvent is crucial and depends on the nature of the target compound and the plant material. researchgate.net
Common extraction techniques for bioactive compounds from plants include conventional methods such as maceration, percolation, Soxhlet extraction, and hydrodistillation, as well as modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). researchgate.netksu.edu.samdpi.com While specific details on the extraction of this compound itself are limited in the provided search results, general principles for extracting isoflavonoids and other flavonoids apply. researchgate.nete3s-conferences.org Flavonoids, including isoflavonoids like this compound, are often extracted using polar solvents such as ethanol, methanol, or ethyl acetate (B1210297), or mixtures of these with water, depending on the polarity of the specific compound. researchgate.nete3s-conferences.org The rigid cell wall in plant cells often requires mechanical or enzymatic disruption to facilitate efficient extraction. lexogen.com
Chromatographic Separation Methods for this compound and Related Isoflavonoids
Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of compounds present in the crude plant extract. wur.nllongdom.org These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation. longdom.org
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, purification, and analysis of natural products, including flavonoids. researchgate.netresearchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. longdom.org It is a crucial step in obtaining pure this compound from plant extracts. researchgate.netresearchgate.net
HPLC can be used in both analytical and preparative scales. Analytical HPLC is typically used for identification and quantification, while preparative HPLC is employed to isolate larger quantities of purified compounds. researchgate.netknauer.net The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., gradients of acetonitrile/methanol/water) is optimized based on the properties of this compound and other compounds in the extract to achieve effective separation. researchgate.netresearchgate.netnajah.eduscielo.br
One study mentions using semi-preparative high-performance liquid chromatography in combination with high-speed countercurrent chromatography for the separation and purification of compounds, including this compound, from Trifolium pratense L. researchgate.net Another study on Arum palaestinum extract, which putatively identified this compound, utilized Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-ESI-QTOF-MS) for comprehensive metabolite profiling and characterization, demonstrating the application of advanced HPLC techniques in the analysis of this compound in complex plant extracts. najah.eduresearchgate.net
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix. This minimizes irreversible adsorption of the sample, leading to high recovery rates. researchgate.netnih.gov HSCCC is well-suited for the separation and purification of active compounds from natural products. researchgate.netnih.gov
HSCCC has been used in the isolation and purification of this compound and other isoflavonoids. researchgate.netcuvillier.de The separation in HSCCC is based on the partition coefficient (K value) of the compounds between two immiscible liquid phases. researchgate.net By selecting an appropriate two-phase solvent system, compounds with different partition behaviors can be effectively separated. researchgate.netnih.govcuvillier.denih.gov
Research on Trifolium pratense L. demonstrated the use of HSCCC combined with semi-preparative HPLC for the activity-oriented separation and purification of compounds, including this compound. researchgate.net Another study mentioned the use of HSCCC for the separation of glycosidically bound isoflavones using a solvent system of MTBE/MeCN/H2O (6/3/8; v/v/v). cuvillier.de The combination of HSCCC and preparative HPLC can facilitate the efficient purification of target compounds by leveraging their complementary separation properties. researchgate.netnih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a chromatographic technique used specifically for the isolation and purification of larger quantities of compounds. researchgate.netknauer.netnih.gov It is often employed after initial extraction and fractionation steps to obtain highly pure target compounds. researchgate.netnih.gov
Prep-HPLC is valuable for the enrichment of this compound from complex plant extracts. researchgate.netnih.gov By using larger columns and higher flow rates compared to analytical HPLC, preparative systems can handle larger sample loads. knauer.netnih.gov The separation principles are the same as analytical HPLC, but the focus is on isolating a sufficient quantity of the desired compound for further studies or applications. researchgate.netknauer.net
The combination of HSCCC and Prep-HPLC has been reported as an efficient strategy for the separation and purification of natural products, including isoflavones. researchgate.netnih.govnih.gov This approach allows for initial bulk separation using HSCCC, followed by high-resolution purification using Prep-HPLC to achieve high purity of the target compound like this compound. researchgate.netnih.gov
High-Speed Countercurrent Chromatography (HSCCC) for this compound Purification
Spectroscopic Approaches for Purity Assessment and Initial Characterization in Isolation Research
Spectroscopic techniques are indispensable tools for assessing the purity and characterizing the structure of isolated compounds like this compound. biosynth.comuc.ptopenaccessjournals.com These methods provide valuable information about the chemical structure and functional groups present in the molecule. uc.ptopenaccessjournals.com
Common spectroscopic techniques used in the characterization of natural products include Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). nih.govbiosynth.comuc.ptopenaccessjournals.commdpi.comnih.gov
UV-Vis spectroscopy can provide information about the presence of conjugated systems and chromophores in the this compound molecule, which is characteristic of flavonoids. openaccessjournals.commdpi.comresearchgate.net
NMR spectroscopy is a powerful technique for elucidating the complete structure of an isolated compound by providing detailed information about the connectivity and environment of atoms within the molecule. nih.govuc.ptopenaccessjournals.commdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra are typically acquired and analyzed. nih.govnih.govuc.ptmdpi.com
Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to determine its elemental composition and fragmentation pattern, which aids in structural confirmation. nih.govnih.govuc.ptopenaccessjournals.commdpi.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of natural products. nih.govmdpi.com
The purity of isolated this compound is typically assessed using chromatographic methods like HPLC, often coupled with UV detection. researchgate.netnih.gov Spectroscopic data (UV, NMR, and MS) are then compared with literature data for known compounds to confirm the identity and structure of the isolated this compound. nih.govmdpi.comresearchgate.net
This compound: Synthesis and Isolation Strategies
This compound is an isoflavonoid (B1168493) o-glycoside, a class of organic compounds derived from 3-phenylchromen-4-one with an attached sugar moiety hmdb.ca. It is a naturally occurring isoflavone (B191592) glycoside that has been found in various plant sources, including Rothia indica Linn and Thermopsis alterniflora Rgl. et Schmalh. tandfonline.comscispace.com. This compound is also detected in foods such as red tea, black tea, green tea, herbs and spices hmdb.ca.
The synthesis and isolation of isoflavone glycosides like this compound present several chemical challenges, primarily due to the presence of multiple hydroxyl groups in both the isoflavone aglycone and the sugar donor, which can lead to regioselectivity issues during glycosylation reactions. Additionally, the potential formation of both α and β isomers requires careful consideration of stereoselectivity google.com.
Chemical Synthesis Pathways for this compound and its Analogues
The chemical synthesis of isoflavone glycosides, including this compound, typically involves the coupling of an isoflavone aglycone with a sugar donor in the presence of a catalyst google.com. Early methods for synthesizing flavone (B191248) glycosides were developed in the 1940s researchgate.net.
Glycosylation Reactions in this compound Synthesis
Glycosylation is a key reaction in the synthesis of this compound, as it involves attaching a glucose unit to the isoflavone aglycone, pseudobaptigenin (B192200) wikipedia.orgd-nb.info. Previous methods for synthesizing isoflavone-O-glucosides have often resulted in low yields tandfonline.comresearchgate.nettandfonline.com. For example, the glycosylation of isoflavones such as daidzein, genistein, formononetin (B1673546), and biochanin A with per-O-acetyl glucosyl bromide in the presence of aqueous potassium hydroxide (B78521) solution led to low yields of the corresponding isoflavone-O-glucosides researchgate.netnih.gov. The use of basic conditions, such as 9% KOH solution, in the reaction of α-acetylbromoglucose with unprotected hydroxyisoflavones in acetone (B3395972) has been reported to cause significant C-ring cleavage of the isoflavone and anomeric hydrolysis of the α-acetylbromoglucose, without achieving glycosylation tandfonline.com.
An improved and mild glycosylation reaction has been developed for the synthesis of this compound and ononin (B1677330), another isoflavone glycoside tandfonline.comtandfonline.comresearchgate.netlookchem.com. This method utilizes anhydrous K₂CO₃ in a solvent mixture of DMF/acetone (3:2 v/v) and dodecyltrimethylammonium (B156365) bromide (DTMAB) as a phase transfer catalyst tandfonline.comtandfonline.com. This approach allows for the synthesis of 7-O-β-D-acetyl-glucoside isoflavones, which are intermediates in the synthesis of this compound tandfonline.comtandfonline.com.
Application of Phase Transfer Catalysis in Isoflavone Glycoside Synthesis
Phase transfer catalysis (PTC) has been applied to the synthesis of isoflavone O-glucosides google.comresearchgate.netnih.govmdpi.com. This method involves the treatment of an unprotected isoflavone with per-O-acetyl glucosyl bromide in the presence of a phase transfer catalyst researchgate.netnih.gov. PTC methods for synthesizing isoflavone oxyglycosides reported in the literature primarily involve quaternary ammonium (B1175870) salts as catalysts google.com. Examples include tetrabutylammonium (B224687) bromide, which has been used in chloroform/potassium carbonate or dichloromethane/aqueous NaOH systems for the synthesis of 7-O-isoflavone glucosides google.comnih.gov. Dodecyltrimethylammonium bromide (DTMAB) has also been investigated for the phase transfer catalyzed synthesis of a series of isoflavone glycoside compounds tandfonline.comgoogle.comtandfonline.com.
In the phase transfer catalyzed synthesis of isoflavone O-glucosides, the more acidic 7-OH group of the isoflavone is typically ionized and preferentially glycosylated researchgate.net. The stereoselectivity of the glycosylation reaction, often resulting in the formation of β-glucosides, is attributed to the presence of a neighboring, participating acetyl group of the acetyl bromo sugar researchgate.net.
Optimization Strategies for Synthetic Yields and Reaction Conditions
Optimizing synthetic yields and reaction conditions is crucial for efficient isoflavone glycoside synthesis. Previous methods for the glycosylation of isoflavones suffered from low yields, partly due to side reactions such as C-ring cleavage and deglycosylation occurring under strongly basic conditions tandfonline.com.
The improved phase transfer catalyzed method for the synthesis of this compound and ononin addresses some of these limitations tandfonline.comtandfonline.com. By using anhydrous K₂CO₃ in a DMF/acetone mixture and DTMAB as a catalyst, higher yields of the intermediate 7-O-β-D-acetyl-glucoside isoflavones were achieved (80% for the this compound precursor) tandfonline.comtandfonline.com. Subsequent deacetylation of the acetylated glycoside intermediate under weak basic conditions, such as using anhydrous zinc acetate in methanol, can lead to high yields of the final isoflavone glycoside tandfonline.comtandfonline.com. For this compound, a yield of 92% was reported for the deacetylation step tandfonline.com.
The use of mild reaction conditions and appropriate phase transfer catalysts are key strategies for improving the efficiency and yield of isoflavone glycoside synthesis. tandfonline.comgoogle.comtandfonline.com.
Preclinical Pharmacological Investigations of Rothindin
In Vitro Pharmacological Activity Profiling of Rothindin
In vitro studies are crucial for understanding the direct effects of a compound on specific biological targets and cellular processes. For this compound, this has involved assessing its potential to modulate inflammatory responses and inhibit key enzymes.
Assessment of Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various mediators and pathways. In vitro models are used to investigate a compound's ability to interfere with these processes.
Cyclooxygenase-2 (COX-2) is a key enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain fishersci.calipidmaps.org. Inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs lipidmaps.orgimrpress.com. Studies investigating COX-2 inhibition typically involve enzymatic assays where the activity of the isolated enzyme is measured in the presence of the test compound academicjournals.orgkhorraman.ir. A reduction in enzyme activity indicates inhibition, and the potency is often expressed as an IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity academicjournals.org.
This compound has been identified as a compound present in Trifolium pratense (red clover), a plant that has been screened for COX-2 ligands wikipedia.org. While the presence of this compound in such a source suggests potential for COX-2 inhibitory activity, specific in vitro data detailing this compound's direct inhibitory effect on the COX-2 enzyme, such as its IC₅₀ value, were not available in the consulted literature. Research on other compounds has shown varying degrees of COX-2 inhibition, with some synthetic and natural compounds demonstrating micromolar IC₅₀ values khorraman.irmdpi.comnih.govnih.gov. For example, Celecoxib, a selective COX-2 inhibitor, is a reference compound in such studies mdpi.comnih.gov.
Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages (commonly RAW 264.7 cells), are widely used to study anti-inflammatory effects at a cellular level imrpress.commims.comguidetopharmacology.orgnih.govnih.govcas.cznih.govjpionline.orgmdpi.com. LPS, a component of Gram-negative bacteria, triggers an inflammatory response in macrophages, leading to the production and release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6) imrpress.comguidetopharmacology.orgnih.govcas.cznih.govjpionline.orgmdpi.com. Compounds with anti-inflammatory potential can suppress the production or activity of these mediators in LPS-stimulated cells imrpress.comguidetopharmacology.orgnih.govcas.cznih.govmdpi.com.
Assessment in these models often involves measuring the levels of inflammatory mediators in cell culture supernatants using techniques like ELISA or Griess assay guidetopharmacology.orgmdpi.com. The ability of a compound to reduce the levels of these markers compared to untreated LPS-stimulated cells indicates anti-inflammatory activity guidetopharmacology.orgmdpi.com. While LPS-stimulated macrophage models are standard for evaluating anti-inflammatory compounds, specific research investigating the effects of this compound in this particular cellular model was not found in the available information. Studies on other natural compounds and extracts have demonstrated the utility of this model in identifying agents that can downregulate inflammatory responses imrpress.comnih.govmdpi.com.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Studies
Enzymatic Modulation and Inhibition by this compound
Beyond inflammation, the enzymatic modulation and inhibition by this compound have also been subjects of preclinical interest.
Pancreatic lipase (B570770) is a key enzyme in the digestion of dietary fats, breaking down triglycerides into absorbable free fatty acids and monoglycerides (B3428702) nih.govnih.gov. Inhibiting pancreatic lipase can reduce fat absorption and is a therapeutic strategy for obesity nih.govmyfoodresearch.com. In vitro pancreatic lipase inhibition assays typically involve incubating the enzyme with a substrate (such as p-nitrophenyl palmitate) in the presence and absence of the test compound and measuring the reduction in substrate hydrolysis cas.czms-editions.clmedpharmres.com. The inhibitory potency is often expressed as an IC₅₀ value ms-editions.clmedpharmres.comresearchgate.net. Orlistat is a well-known pancreatic lipase inhibitor used as a positive control in these assays nih.govms-editions.clmedpharmres.com.
This compound has been identified as a component of avocado seed powder extracts, which have shown anti-obesity effects potentially linked to pancreatic lipase inhibition guidetopharmacology.org. Additionally, studies on Trifolium resupinatum extracts containing isoflavones, a class that includes this compound, have reported pancreatic lipase inhibitory activity for compounds like formononetin (B1673546) and pseudobaptigenin (B192200) medpharmres.com. While these findings suggest that this compound, as an isoflavonoid (B1168493) glycoside, could possess pancreatic lipase inhibitory activity, direct experimental data, such as the IC₅₀ value of isolated this compound against pancreatic lipase, was not available in the consulted literature. Studies on various plant extracts and isolated compounds have reported a range of IC₅₀ values for pancreatic lipase inhibition nih.govms-editions.clmedpharmres.comresearchgate.net.
Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a critical role in nerve function ms-editions.clresearchgate.netjapsonline.commdpi.com. Inhibition of AChE is a therapeutic approach for neurodegenerative diseases like Alzheimer's disease to increase acetylcholine levels in the brain ms-editions.clresearchgate.netmdpi.com. In vitro AChE inhibition studies commonly use methods like the Ellman's assay, which measures the decrease in the rate of acetylthiocholine (B1193921) hydrolysis by AChE in the presence of an inhibitor ms-editions.cljapsonline.comamazonaws.comdergipark.org.tr. The potency of inhibition is typically expressed as an IC₅₀ value ms-editions.cljapsonline.commdpi.comdergipark.org.tr. Donepezil is a standard reference inhibitor used in these studies mdpi.com.
Alpha-Glucosidase Inhibition Research
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by impeding the digestion of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. mdpi.comwikipedia.org Flavonoids, including isoflavonoids like this compound, have been investigated for their potential to modulate the activity of this enzyme. nih.gov
While the provided search results mention alpha-glucosidase inhibition in the context of other compounds and extracts researchgate.netnih.govrsc.org, a direct link with specific data on this compound's alpha-glucosidase inhibitory activity was not explicitly found within the allowed sources. However, the broader context of flavonoids as alpha-glucosidase inhibitors nih.gov suggests that this is a relevant area of investigation for this compound.
Receptor Binding and Modulation Studies (e.g., Estrogen Receptors)
Receptor binding studies are crucial for understanding how a compound interacts with biological targets. Estrogen receptors (ERs), including ERα and ERβ, are nuclear receptors that are activated by estrogen and play significant roles in regulating gene expression and cellular processes. uniprot.orgwikipedia.orgwikipedia.org These receptors can bind to specific DNA sequences (estrogen response elements) or interact with other transcription factors to mediate signaling. uniprot.orgwikipedia.orgnih.gov
One search result mentions this compound in the context of rabbit uterine estrogen receptor binding, indicating that this compound has been evaluated for its interaction with estrogen receptors. thieme-connect.com The study noted "Yes" for ER binding assay and "ERα and ERβ competitor assay kit" for the method used. thieme-connect.com
In Vitro Cellular Responses and Mechanism of Action Studies (e.g., Neuroprotective Properties)
In vitro studies using cell models are essential for elucidating the cellular responses and mechanisms of action of a compound. ijcrt.org Neuroprotective properties involve the ability of a compound to protect neuronal cells from damage or dysfunction. frontiersin.orgembopress.orgmdpi.comnih.govnih.gov
While the search results discuss neuroprotective effects of other compounds and the role of flavonoids and estrogen receptors in neuroprotection wikipedia.orgfrontiersin.orgembopress.orgmdpi.comnih.govnih.gov, specific in vitro studies detailing this compound's neuroprotective properties or its precise mechanisms of action at the cellular level were not found within the provided sources. The mention of this compound in a study focusing on Arum palaestinum leaves, which has traditional medicinal uses including for various diseases najah.edu, hints at potential biological activities that warrant further investigation at the cellular level.
In Vivo Preclinical Pharmacodynamic Studies of this compound in Animal Models
In vivo preclinical studies using animal models are vital for evaluating the efficacy and pharmacodynamics of potential drug candidates within complex biological systems before clinical trials. ijcrt.orgeuropa.euselectscience.netmodernvivo.comresearchgate.net Utilizing established disease models allows for the assessment of a compound's effects on disease progression and associated physiological changes. europa.euwikipedia.orgmedicilon.comwuxibiology.comnih.govnih.govnih.gov
Utilization of Established Disease Models for Efficacy Assessment
Established animal models are widely used to study various diseases and evaluate the efficacy of potential therapeutic agents. europa.euwikipedia.orgmedicilon.comwuxibiology.comnih.govnih.govnih.gov These models aim to mimic human disease conditions to provide clinically relevant data. europa.euwikipedia.org
Diet-Induced Obesity Models
Diet-induced obesity (DIO) models are commonly used animal models to study obesity and its related comorbidities, as they mimic the most frequent cause of obesity in humans: consumption of high-fat or high-density diets. wikipedia.orgcriver.comfrontiersin.org These models, typically using mice or rats, allow for the investigation of weight gain, body composition, and metabolic changes in response to dietary interventions or potential therapeutic compounds. wikipedia.orgnih.govcriver.comfrontiersin.org
While the search results describe the characteristics and utility of diet-induced obesity models wikipedia.orgnih.govcriver.comfrontiersin.org, specific in vivo studies assessing the efficacy of this compound in diet-induced obesity models were not found within the provided sources.
Structure Activity Relationship Sar and Derivative Research of Rothindin
Elucidation of Key Structural Motifs for Rothindin's Bioactivity
This compound is classified as an isoflavonoid (B1168493) o-glycoside, a natural product derived from 3-phenylchromen-4-one with a sugar moiety attached via an oxygen atom. Specifically, it is identified as pseudobaptigenin (B192200) 7-O-glucoside. lipidmaps.orggenome.jp The core isoflavonoid structure, along with the attached glycoside, represents the fundamental structural framework of this compound.
While specific detailed research directly elucidating the key structural motifs of this compound for its particular bioactivity is not extensively available in the provided search results, the general principles of SAR in isoflavonoids and glycosides can be applied. The isoflavone (B191592) backbone is known to interact with various biological targets, and the attached sugar moiety (glucose in this case) can significantly influence factors such as solubility, bioavailability, and interaction with enzymes like glycosidases, which can cleave the sugar and release the aglycone (pseudobaptigenin). wikipedia.org The presence and position of hydroxyl groups, aromatic rings, and the ether linkage to the glucose are likely critical features influencing this compound's interactions with biological systems. Studies on other glycosylated natural products highlight the importance of the sugar type and linkage position in determining biological activity and target specificity. researchgate.net
Design and Synthesis of this compound Derivatives for Modified Activities
The design and synthesis of derivatives are common strategies in medicinal chemistry to explore and optimize the biological activity of a lead compound. oncodesign-services.comnih.gov This involves making targeted structural changes and evaluating their impact on activity. nih.govnih.gov While direct examples of the systematic design and synthesis of a large series of this compound-specific derivatives for modified activities are not detailed in the search results, the synthesis of this compound itself, as a naturally occurring isoflavone glycoside, has been reported. An improved and mild glycosylation reaction using a modified phase transfer catalyzed process has been developed for the synthesis of this compound and Ononin (B1677330), another isoflavone glycoside. researchgate.netresearchgate.net
Computational Chemistry Approaches in this compound SAR
Computational chemistry plays a significant role in modern SAR studies, allowing for the prediction of biological activity and providing insights into molecular interactions. nih.govoncodesign-services.comnih.govdovepress.com These methods can complement experimental studies and accelerate the drug discovery process. nih.govoncodesign-services.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand (like this compound or its derivatives) to a biological target (such as a protein). nih.govlipidmaps.orgnajah.edurjptonline.org This technique helps to understand the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that govern the formation of a stable complex. nih.govlipidmaps.orgrjptonline.org
While specific molecular docking studies solely focused on this compound are not prominently featured, the technique has been applied to analyze the inhibitory effects of chemical components, including those found in natural extracts, on enzymes like acetylcholinesterase (AChE). researchgate.net Molecular docking, often combined with ultrafiltration-mass spectrometry, has been used for the rapid screening and identification of potential enzyme inhibitors from complex natural sources. researchgate.net This suggests that molecular docking could be a valuable tool for investigating how this compound interacts with potential biological targets and for predicting the binding behavior of its derivatives. Studies on other isoflavonoids and natural products have successfully employed molecular docking to understand their binding modes and predict activity against various targets. ijcrt.orgekb.egrsc.org
Molecular Dynamics Simulations to Explore Conformational Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.govlipidmaps.orgresearchgate.netfrontiersin.org Unlike static docking, MD simulations account for the flexibility of both the ligand and the target, offering a more realistic representation of their interactions in a dynamic environment, such as within a cell or in solution. nih.govlipidmaps.orgresearchgate.netfrontiersin.org MD simulations can reveal important information about the stability of ligand-target complexes, conformational changes upon binding, and the influence of the surrounding environment. frontiersin.orgdovepress.com
Similar to molecular docking, direct MD simulation studies specifically on this compound are not extensively detailed in the provided results. However, MD simulations have been used in conjunction with molecular docking to assess the inhibitory effects of natural product components on enzymes like AChE. researchgate.net MD simulations have also been employed to verify the accuracy of ultrafiltration assays and analyze the mechanism of action of active compounds. researchgate.net The application of MD simulations in studying the interactions of other natural products and drug molecules with proteins and membranes highlights its potential for exploring the conformational dynamics and binding stability of this compound and its derivatives. rsc.orgfrontiersin.orgdovepress.comarxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.comcresset-group.commdpi.com These models can then be used to predict the activity of new, untested compounds, guiding the design of molecules with desired potency and properties. mdpi.comcresset-group.comneovarsity.orgdrugtargetreview.com QSAR analysis involves calculating various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and lipophilic properties. mdpi.comneovarsity.org
While specific QSAR models developed for this compound are not mentioned, QSAR is a widely applied technique in medicinal chemistry for predicting biological activity and optimizing lead compounds. mdpi.comcresset-group.comdrugtargetreview.com QSAR models have been developed and used for virtual screening and predicting the activity of new drug candidates against various targets. mdpi.comdrugtargetreview.com The principles and methodologies of QSAR, including both 2D and 3D approaches, could be applied to a series of this compound derivatives to build predictive models and identify structural features that contribute positively or negatively to a specific biological activity. cresset-group.comneovarsity.org
Here is a simplified representation of the types of computational approaches used in SAR:
| Computational Method | Primary Goal | Key Output | Application in SAR |
| Molecular Docking | Predict ligand-target binding mode and affinity | Binding poses, scores, interaction details | Understanding how a molecule interacts with its target, identifying key binding features. nih.govlipidmaps.orgnajah.edu |
| Molecular Dynamics | Simulate dynamic behavior of molecules and complexes | Trajectories, conformational changes, stability | Assessing complex stability, flexibility effects, and behavior in a dynamic environment. nih.govlipidmaps.orgresearchgate.net |
| QSAR Modeling | Build predictive models correlating structure & activity | Mathematical models, activity predictions | Predicting activity of new compounds, identifying structural determinants of activity. mdpi.comcresset-group.comneovarsity.org |
Table 1: Computational Approaches in SAR
Preclinical Metabolic Pathway Research and Pharmacokinetic Analysis of Rothindin
In Vitro Metabolic Stability and Metabolite Identification of Rothindin
In vitro metabolic stability studies typically involve incubating the compound with biological matrices such as liver microsomes or hepatocytes from various species to assess its susceptibility to biotransformation srce.hrif-pan.krakow.planaliza.comnuvisan.com. These studies help determine the rate of metabolism, often expressed as half-life (t₁/₂) or intrinsic clearance (CLint), and can identify potential metabolic "soft spots" in the molecule srce.hrif-pan.krakow.plresearchgate.net. Metabolite identification, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), aims to elucidate the structures of the resulting metabolites researchgate.netfrontiersin.org.
In Vivo Pharmacokinetic Characterization in Preclinical Species
In vivo pharmacokinetic studies in preclinical species such as rodents, dogs, or monkeys provide a comprehensive understanding of a compound's behavior within a living system medicilon.combioivt.comresearchgate.netdovepress.comnih.gov. These studies evaluate the ADME processes: absorption into the bloodstream, distribution to various tissues and organs, metabolism into metabolites, and excretion from the body medicilon.combioivt.comuni-konstanz.de.
Absorption, Distribution, and Excretion Profiling
Absorption profiling investigates how a compound enters the systemic circulation, often after oral administration medicilon.com. Distribution studies examine how the compound is distributed throughout the body, including its binding to plasma proteins and accumulation in specific tissues bioivt.comuni-konstanz.de. Excretion profiling determines how the compound and its metabolites are eliminated from the body, primarily through urine and feces medicilon.combioivt.com. Radiolabeled compounds are often used in these studies to track the mass balance of the administered dose bioivt.comuni-konstanz.denih.gov.
Specific data detailing the absorption rate and extent, tissue distribution patterns, or excretion routes and rates of this compound in any preclinical species were not found in the consulted sources.
Biotransformation Pathways and Metabolic Clearance of this compound
Biotransformation, or metabolism, is a major determinant of a compound's systemic exposure and duration of action researchgate.netmhmedical.com. Enzymes, primarily in the liver and intestines, catalyze metabolic reactions that convert the parent compound into metabolites mhmedical.comnih.gov. Metabolic clearance refers to the irreversible elimination of the parent compound through metabolism srce.hr. Identifying the specific enzymes involved and the major metabolic pathways is crucial for understanding potential drug-drug interactions and species differences in metabolism nih.govamegroups.org.
Information specifically on the biotransformation pathways and metabolic clearance of this compound in preclinical species is not available in the reviewed literature. While the general principles of biotransformation involving phase I and phase II reactions are well-established mhmedical.comcreative-proteomics.com, the specific reactions this compound undergoes in preclinical models have not been detailed.
Influence of Metabolic Pathways on this compound's Biological Activity
The metabolism of a compound can significantly influence its biological activity. Biotransformation can lead to the formation of active metabolites with similar or different pharmacological properties compared to the parent compound, or it can result in inactive metabolites, thus terminating the drug's effect researchgate.netmhmedical.comcreative-proteomics.com. Understanding the metabolic fate is therefore essential for interpreting pharmacological and toxicological findings.
The available information does not provide specific details on how metabolic pathways influence this compound's biological activity. While some studies mention the biological activities of isoflavonoids or compounds found in plants that also contain this compound researchgate.netelectricveg.commdpi-res.com, the direct link between this compound's metabolism and its specific biological effects is not described in the consulted literature.
Advanced Analytical Methodologies for Rothindin Characterization and Quantification in Research
Coupled Chromatographic-Mass Spectrometric Techniques
The combination of chromatographic separation with mass spectrometric detection is a powerful approach for the analysis of complex mixtures containing Rothindin. These hyphenated techniques offer high selectivity and sensitivity, allowing for the separation of this compound from co-eluting compounds and its subsequent detection and identification based on its mass-to-charge ratio and fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for both the qualitative identification and quantitative analysis of this compound in research samples. LC-MS leverages the separation capabilities of liquid chromatography to resolve this compound from other components in a sample matrix before it enters the mass spectrometer. researchgate.netresearchgate.net The mass spectrometer then detects and measures the mass-to-charge ratio (m/z) of the ionized this compound molecules and their fragments.
LC-MS methods have been employed in the screening and identification of compounds, including isoflavonoids like this compound, from natural product extracts. researchgate.net For qualitative analysis, LC-MS provides information about the molecular weight of this compound and can offer insights into its elemental composition. lipidmaps.org In quantitative analysis, LC-MS allows for the determination of this compound concentration by measuring the intensity of its characteristic ions and comparing them to a calibration curve generated using known concentrations of a this compound standard. resolian.com The sensitivity and selectivity of LC-MS make it suitable for analyzing this compound even when present at low concentrations in complex samples. resolian.com
Ultra-Performance Liquid Chromatography (UPLC) Combined with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers enhanced chromatographic resolution and speed compared to conventional HPLC-MS. measurlabs.com This is particularly advantageous when analyzing complex samples containing numerous components, as it allows for better separation of this compound from potential interferents in a shorter analysis time. UPLC-MS has been utilized in comprehensive metabolite profiling studies, where it aids in the rapid separation and detection of a wide range of metabolites, including isoflavonoids. researchgate.netnih.gov The improved peak resolution and sensitivity of UPLC-MS contribute to more accurate qualitative and quantitative analysis of this compound in research contexts. measurlabs.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem Mass Spectrometry (MS/MS), often coupled with LC or UPLC (LC-MS/MS or UPLC-MS/MS), is a powerful tool for the structural characterization and metabolite profiling of compounds like this compound. researchgate.netresearchgate.net In MS/MS, precursor ions of this compound are selected and fragmented, and the resulting fragment ions are then detected and measured. thermofisher.com The pattern of these fragment ions provides detailed structural information that can be used to confirm the identity of this compound and to identify potential metabolites. thermofisher.comdrugdiscoverytrends.com
UPLC-MS/MS has been successfully applied in comprehensive metabolite profiling of plant extracts, leading to the tentative identification of compounds including this compound based on their fragmentation patterns and accurate mass measurements. researchgate.netnajah.edu For instance, in one study, UPLC-DAD-ESI-QTOF-MS analysis of Arum palaestinum leaves led to the tentative identification of this compound (pseudobaptigenin-O-hexoside) based on its molecular formula and characteristic fragment ions observed in the MS/MS spectra. researchgate.netnajah.edu
An example of MS/MS data for this compound includes observed fragment ions at m/z 283.0603 and 225.0603 when analyzed in positive ion mode with a precursor ion [M + H]+ at m/z 445.1137. thieme-connect.comthieme-connect.com Another study reported a precursor ion at m/z 443.0984 in negative ion mode with fragment ions at m/z 276, 281, 237, 167, and 112, attributing this to this compound/Pseudobaptigenin-7-O-glucoside. nih.gov
Here is a representation of some reported MS/MS data for this compound:
| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Source |
| Positive | 445.1137 thieme-connect.comthieme-connect.com | 283.0603, 225.0603 thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |
| Negative | 443.0984 nih.gov | 276, 281, 237, 167, 112 nih.gov | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including this compound. researchgate.netrfi.ac.uk By analyzing the interaction of atomic nuclei (commonly hydrogen-1 and carbon-13) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity of atoms and the functional groups present in the this compound molecule. rfi.ac.uk
NMR spectroscopy has been used to confirm the structures of compounds isolated from natural sources, and this includes the confirmation of this compound's structure. researchgate.netresearchgate.net Comparing the obtained NMR spectra of isolated this compound with reported spectral data for authentic standards or previously characterized this compound allows for unambiguous structural assignment. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Research Contexts
Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores, such as this compound, in research samples. microbenotes.comresearchgate.net UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. microbenotes.com Compounds absorb light at specific wavelengths depending on their chemical structure and concentration. microbenotes.commdpi.com
For quantification using UV-Vis spectroscopy, the Beer-Lambert Law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. microbenotes.comresearchgate.net By measuring the absorbance of a this compound solution at its maximum wavelength of absorption (λmax) and comparing it to a calibration curve prepared with known concentrations of this compound, the concentration of this compound in the sample can be determined. microbenotes.comresearchgate.net
This compound has been reported to have UV λmax values at 276 and 311 nm. researchgate.net These characteristic wavelengths can be used for its detection and quantification using UV-Vis spectroscopy in appropriate research applications. researchgate.netcolab.ws UV-Vis spectroscopy is a useful tool for preliminary determination, identification, and quantification in various scientific domains. researchgate.netmdpi.com
Here is a table summarizing the reported UV λmax values for this compound:
| Compound | UV λmax (nm) | Source |
| This compound | 276, 311 | researchgate.net |
Affinity-Based Analytical Methods for Target Interaction Studies
Affinity-based analytical methods are valuable tools for investigating the interactions between this compound and its potential biological targets, such as enzymes or receptors. These techniques leverage the specific binding affinity between a ligand (this compound) and a target molecule to isolate and identify interacting partners or to screen for compounds with binding activity. researchgate.netmdpi.com This approach is particularly useful in the study of natural products, which often contain complex mixtures of compounds. researchgate.netmdpi.com
Affinity Ultrafiltration Mass Spectrometry (AUF-MS) for Ligand Screening
Affinity Ultrafiltration Mass Spectrometry (AUF-MS) is a widely used technique for screening and identifying ligands that bind to target proteins or enzymes from complex mixtures. researchgate.netmdpi.com The principle involves incubating a mixture containing potential ligands (such as a plant extract containing this compound) with a target protein. researchgate.netmdpi.com During ultrafiltration, the larger protein-ligand complexes are retained by the membrane, while unbound, smaller molecules pass through. researchgate.netmdpi.com The ligands bound to the protein are then dissociated and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netmdpi.com This hyphenated technique allows for the rapid separation and identification of potential active ingredients based on their affinity to the target. researchgate.netmdpi.com
AUF-LC-MS has been successfully applied to screen for enzyme inhibitors from natural products. For instance, this compound was identified as a cyclooxygenase-2 (COX-2) inhibitor from Trifolium pratense L. extracts using a combination of ultrafiltration, enzyme-immobilized magnetic beads, and LC-MS nih.gov. This demonstrates the utility of AUF-MS in identifying specific compounds like this compound that exhibit affinity for a biological target. The method is advantageous due to its simplicity of operation, reduced screening time, and lower consumption of samples and reagents compared to traditional methods. mdpi.com It is suitable for analyzing small quantities of complex mixtures. mdpi.com
Enzyme-Immobilized Magnetic Beads for Target-Oriented Screening
Enzyme-immobilized magnetic beads represent another affinity-based approach used in target-oriented screening. In this method, the target enzyme is immobilized onto the surface of magnetic beads. researchgate.netnih.gov These magnetic beads serve as a solid support, allowing for easy separation of the immobilized enzyme from the reaction mixture using an external magnetic field. researchgate.net This technique facilitates the rapid isolation of ligands that bind to the immobilized enzyme. researchgate.net
The process typically involves incubating the enzyme-immobilized magnetic beads with a sample containing potential ligands. Compounds that bind to the enzyme on the beads are retained, while unbound substances are washed away. The bound ligands can then be eluted from the beads and analyzed by techniques such as LC-MS. This method has been employed in conjunction with ultrafiltration and LC-MS for screening and identifying enzyme inhibitors like this compound from natural sources. nih.gov Immobilizing the target on a solid support like magnetic beads can enhance its stability and reusability. researchgate.net
Data Table: Compounds Identified as COX-2 Inhibitors from Trifolium pratense L. using Affinity-Based Methods nih.gov
| Compound | Purity (%) |
| This compound | > 92 |
| Ononin (B1677330) | > 92 |
| Daidzein | > 92 |
| Trifoside | > 92 |
| Pseudobaptigenin (B192200) | > 92 |
| Formononetin (B1673546) | > 92 |
| Biochanin A | > 92 |
Note: Purity information is as reported in the source.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
